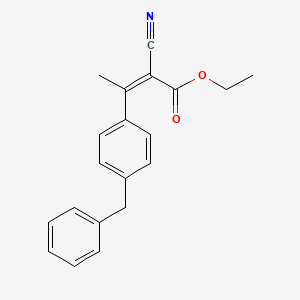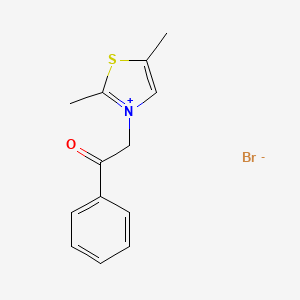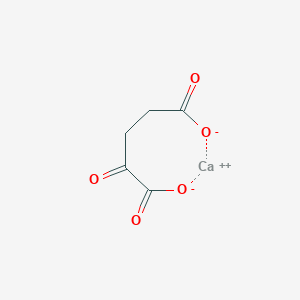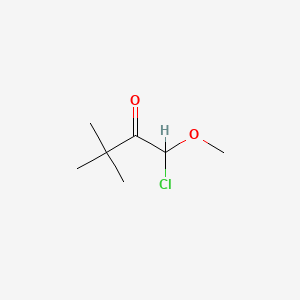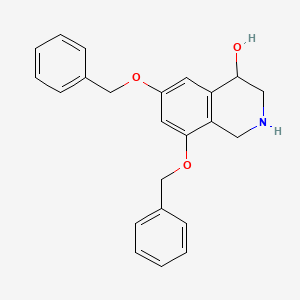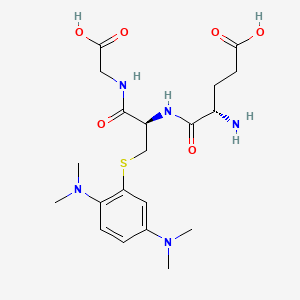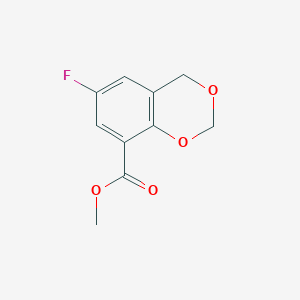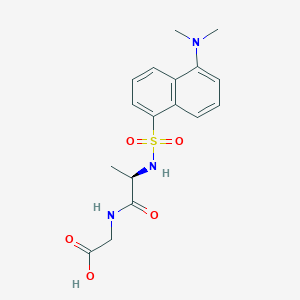
Dansyl-D-Ala-Gly
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dansyl-D-Ala-Gly is a synthetic compound that combines the dansyl group with the dipeptide D-alanine-glycine. The dansyl group, derived from dansyl chloride, is a fluorescent moiety commonly used in biochemical assays and research. The compound is often used as a substrate in enzymatic studies due to its fluorescent properties, which allow for easy detection and quantification.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dansyl-D-Ala-Gly is typically synthesized through a series of chemical reactions involving the dansylation of the dipeptide D-alanine-glycineThe reaction is carried out in an organic solvent such as acetone, with sodium bicarbonate as a base to facilitate the reaction . The final product is purified through chromatography techniques to achieve high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques such as large-scale chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Dansyl-D-Ala-Gly undergoes various chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Dansylation: Dansyl chloride in acetone with sodium bicarbonate.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted dansyl derivatives.
Hydrolysis: D-alanine, glycine, and dansyl derivatives.
Aplicaciones Científicas De Investigación
Dansyl-D-Ala-Gly has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in enzymatic studies to measure enzyme activity and kinetics.
Medicine: Utilized in drug development and pharmacokinetic studies to track the behavior of peptide-based drugs.
Industry: Applied in the development of fluorescent markers and sensors for various industrial processes.
Mecanismo De Acción
The primary mechanism of action of Dansyl-D-Ala-Gly involves its interaction with enzymes and other proteins. The dansyl group provides a fluorescent signal that can be detected and measured, allowing researchers to study the binding and activity of enzymes. The compound’s peptide backbone can interact with specific enzyme active sites, making it a valuable tool for studying enzyme-substrate interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Dansyl-L-alanine cyclohexylammonium salt
- Dansylcadaverine
- N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly
Uniqueness
Dansyl-D-Ala-Gly is unique due to its specific combination of the dansyl group with the dipeptide D-alanine-glycine. This combination provides distinct fluorescent properties and enzymatic interactions that are not found in other similar compounds. Its use as a substrate in enzymatic studies and its ability to provide a clear fluorescent signal make it particularly valuable in biochemical research .
Propiedades
Fórmula molecular |
C17H21N3O5S |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
2-[[(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H21N3O5S/c1-11(17(23)18-10-16(21)22)19-26(24,25)15-9-5-6-12-13(15)7-4-8-14(12)20(2)3/h4-9,11,19H,10H2,1-3H3,(H,18,23)(H,21,22)/t11-/m1/s1 |
Clave InChI |
IKCPKYTWSUFCRD-LLVKDONJSA-N |
SMILES isomérico |
C[C@H](C(=O)NCC(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
SMILES canónico |
CC(C(=O)NCC(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


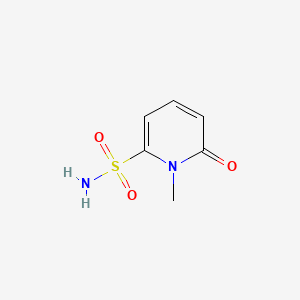
![4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B13837998.png)
